molecular formula C9H10BrFO2 B1444740 4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene CAS No. 1105665-14-2

4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene

Cat. No. B1444740
M. Wt: 249.08 g/mol
InChI Key: ATSLAOPDEIFBDU-UHFFFAOYSA-N
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Description

“1-Bromo-2-fluoro-4-methoxybenzene” is a fluorinated building block . It has an empirical formula of C7H6BrFO and a molecular weight of 205.02 .


Molecular Structure Analysis

The SMILES string for “1-Bromo-2-fluoro-4-methoxybenzene” is COc1ccc(Br)c(F)c1 . This indicates that the molecule has a methoxy group (OCH3) and a bromine atom (Br) attached to a benzene ring, with a fluorine atom (F) also attached to the ring .


Physical And Chemical Properties Analysis

“1-Bromo-2-fluoro-4-methoxybenzene” is a solid at room temperature . It has a refractive index of 1.545 .

Scientific Research Applications

Antimicrobial Activity

New derivatives carrying fluoro, bromo, and methoxy groups on the benzene ring, such as 4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene, have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. These compounds have shown potent antimicrobial properties, often surpassing the efficacy of reference drugs (Liaras et al., 2011).

Fluorescence in Azobenzenes

Azobenzenes bearing groups like bromo and methoxy have been synthesized, demonstrating intense fluorescence properties. These compounds, including derivatives similar to 4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene, exhibited strong green, yellow, and orange fluorescence, offering potential applications in fluorescent vital staining for living tissues (Yoshino et al., 2010).

Molecular Ordering in Mesogens

Computational studies on molecular ordering of certain mesogens, which might include structures similar to 4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene, have been carried out. These studies provide insights into the molecular interactions and properties of liquid crystals, enhancing the understanding of their behavior in various applications (Ojha & Pisipati, 2003).

Synthesis of Novel Copolymers

Research has been conducted on the synthesis of novel halogen, alkoxy, and alkyl ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates. These studies include compounds with structural similarities to 4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene, aiming to develop new materials with unique properties for various industrial applications (Hussain et al., 2019).

Safety And Hazards

The compound has been classified as Acute Tox. 4 Oral - Aquatic Chronic 3 . The hazard statements associated with it are H302 - H412, indicating that it is harmful if swallowed and harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

4-bromo-1-fluoro-2-(2-methoxyethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2/c1-12-4-5-13-9-6-7(10)2-3-8(9)11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATSLAOPDEIFBDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzene

Synthesis routes and methods

Procedure details

5-Bromo-2-fluoro-phenol (5.0 g, 26.2 mmol), 2-bromoethylether (2.71 ml, 28.8 mmol) and K2CO3 (4.4 g, 31.4 mmol) are mixed in 50 ml DMF and stirred at 50 C for 6 hours. Addition of aqueous NaHCO3 solution and extraction into ethyl acetate yields the title compound as viscous oil. 1H-NMR (400 MHz; DMSO-d6): 7.40 (d, 1H), 7.21 (dd, 1H), 7.08-7.14 (m, 1H), 4.21 (t, 2H), 3.66 (t, 2H), 3.30 (s, 3H). LC-MS (m/z, ES+): 248 (MH+), retention time: 3.02 mins (LC-MS method 3)
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5 g
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2.71 mL
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4.4 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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